molecular formula C14H15N3O4 B1429511 3-[(Cyclopropylmethyl)amino]-1-(4-nitrophenyl)pyrrolidine-2,5-dione CAS No. 1415719-06-0

3-[(Cyclopropylmethyl)amino]-1-(4-nitrophenyl)pyrrolidine-2,5-dione

Cat. No.: B1429511
CAS No.: 1415719-06-0
M. Wt: 289.29 g/mol
InChI Key: DCVWSFBEAZLFSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Cyclopropylmethyl)amino]-1-(4-nitrophenyl)pyrrolidine-2,5-dione is a synthetic organic compound that features a pyrrolidine ring substituted with a cyclopropylmethylamino group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Cyclopropylmethyl)amino]-1-(4-nitrophenyl)pyrrolidine-2,5-dione typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from cyclic or acyclic precursors.

    Substitution Reactions:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to an amino group under appropriate conditions.

    Substitution: The cyclopropylmethylamino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(Cyclopropylmethyl)amino]-1-(4-nitrophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The pyrrolidine ring and its substituents can interact with proteins or enzymes, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 3-[(Cyclopropylmethyl)amino]-1-(4-nitrophenyl)pyrrolidine-2,5-dione is unique due to the combination of the cyclopropylmethylamino group and the nitrophenyl group on the pyrrolidine ring. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(cyclopropylmethylamino)-1-(4-nitrophenyl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c18-13-7-12(15-8-9-1-2-9)14(19)16(13)10-3-5-11(6-4-10)17(20)21/h3-6,9,12,15H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVWSFBEAZLFSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2CC(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(Cyclopropylmethyl)amino]-1-(4-nitrophenyl)pyrrolidine-2,5-dione
Reactant of Route 2
3-[(Cyclopropylmethyl)amino]-1-(4-nitrophenyl)pyrrolidine-2,5-dione
Reactant of Route 3
3-[(Cyclopropylmethyl)amino]-1-(4-nitrophenyl)pyrrolidine-2,5-dione
Reactant of Route 4
Reactant of Route 4
3-[(Cyclopropylmethyl)amino]-1-(4-nitrophenyl)pyrrolidine-2,5-dione
Reactant of Route 5
3-[(Cyclopropylmethyl)amino]-1-(4-nitrophenyl)pyrrolidine-2,5-dione
Reactant of Route 6
Reactant of Route 6
3-[(Cyclopropylmethyl)amino]-1-(4-nitrophenyl)pyrrolidine-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.